Rel-((2R,6S)-6-cyclopropylmorpholin-2-yl)methanol
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Overview
Description
Rel-((2R,6S)-6-cyclopropylmorpholin-2-yl)methanol is a chemical compound with a unique structure that includes a cyclopropyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((2R,6S)-6-cyclopropylmorpholin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with epoxide derivatives to form the morpholine ring, followed by the introduction of the methanol group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Rel-((2R,6S)-6-cyclopropylmorpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Rel-((2R,6S)-6-cyclopropylmorpholin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Rel-((2R,6S)-6-cyclopropylmorpholin-2-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Rel-((2R,6S)-6-methylmorpholin-2-yl)methanol
- (2R,6S)-2,6-Dimethylmorpholine hydrochloride
- (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol
Uniqueness
Rel-((2R,6S)-6-cyclopropylmorpholin-2-yl)methanol is unique due to its cyclopropyl group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
[(2R,6S)-6-cyclopropylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C8H15NO2/c10-5-7-3-9-4-8(11-7)6-1-2-6/h6-10H,1-5H2/t7-,8-/m1/s1 |
InChI Key |
NNBLIBYKHJPMHB-HTQZYQBOSA-N |
Isomeric SMILES |
C1CC1[C@H]2CNC[C@@H](O2)CO |
Canonical SMILES |
C1CC1C2CNCC(O2)CO |
Origin of Product |
United States |
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